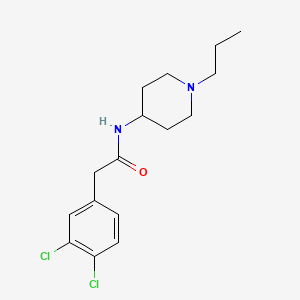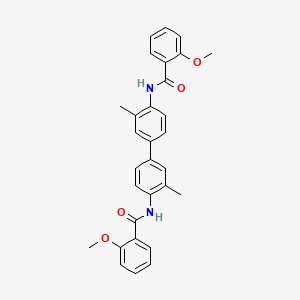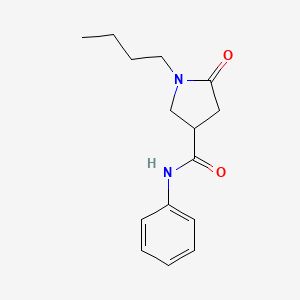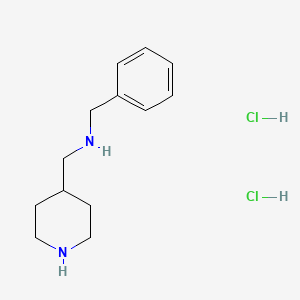![molecular formula C17H11ClFN5O4S2 B4584105 2-chloro-N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4584105.png)
2-chloro-N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide
Overview
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves reactions that produce a thioketene intermediate, which then reacts with secondary amines forming thioacetamides. These intermediates can undergo intramolecular cyclization via nucleophilic substitution to yield various heterocyclic compounds. For example, Androsov (2008) described a method where 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole undergoes ring-opening to form a thioketene intermediate, which reacts with secondary amines to form nonaromatic 1,1-dialkylindolium-2-thiolates (Androsov, 2008).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives and related compounds is often elucidated using spectral analysis and X-ray diffraction studies. Sharma et al. (2016) synthesized and confirmed the structure of a thiadiazole derivative using spectral analysis and X-ray diffraction, highlighting the compound's hydrogen bonding and π···π interactions (Sharma et al., 2016).
Chemical Reactions and Properties
Thiadiazole derivatives exhibit a wide range of chemical reactions due to their functional groups, allowing for further functionalization and modification. The reactivity of such compounds can lead to the synthesis of novel heterocyclic compounds with potential biological activities. Mohamed et al. (2020) exploited the reactivity of cyanomethylene functionality in thiadiazole derivatives to construct new heterocycles, which were evaluated for their insecticidal activity (Mohamed et al., 2020).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in various fields. These properties can be determined through detailed physicochemical studies, including crystallography and thermal analysis.
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives, including their reactivity, stability, and potential for forming derivatives, are influenced by their molecular structure. These properties are essential for designing compounds with specific functions, such as pharmaceuticals or materials. Pavlova et al. (2022) reported on the synthesis and molecular docking studies of a thiadiazole derivative, showcasing its potential as a biologically active substance (Pavlova et al., 2022).
Scientific Research Applications
Synthesis and Derivative Formation
Ring-Opening Transformations : Androsov (2008) discusses the transformation of 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole, a related compound, into nonaromatic 1,1-dialkylindolium-2-thiolates via ring-opening, forming a thioketene intermediate that reacts with secondary amines. This process highlights potential routes for synthesizing derivatives of complex thiadiazole compounds (Androsov, 2008).
Preparation of Nitro and Sulfonamide Derivatives : Shlenev et al. (2017) describe the synthesis of nitro and sulfonamide derivatives of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one, a process that involves cyclocondensation with 2-halobenzoyl chlorides. This work provides insights into creating structurally diverse derivatives from thiadiazole compounds (Shlenev et al., 2017).
Antimicrobial and Antitumor Activity
Synthesis of Benzimidazole Derivatives : Abdellatif et al. (2013) explored the synthesis of benzimidazole derivatives, showcasing the antimicrobial activity of these compounds. Such research indicates the potential of thiadiazole compounds in developing antimicrobial agents (Abdellatif et al., 2013).
Evaluation of Antitumor Activity : Racané et al. (2006) synthesized derivatives of 6-amino-2-phenylbenzothiazole with various substituents, including fluoro, and evaluated their antitumor activity. This research provides valuable insights into the potential of thiadiazole compounds in cancer treatment (Racané et al., 2006).
Facile Synthesis Techniques
- Microwave-Assisted Synthesis : Tiwari et al. (2017) conducted microwave-assisted synthesis of thiadiazole scaffold compounds with benzamide groups, evaluating their anticancer activity. This method signifies the efficiency of microwave-assisted synthesis in developing bioactive thiadiazole derivatives (Tiwari et al., 2017).
properties
IUPAC Name |
2-chloro-N-[5-[2-(4-fluoro-3-nitroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5O4S2/c18-11-4-2-1-3-10(11)15(26)21-16-22-23-17(30-16)29-8-14(25)20-9-5-6-12(19)13(7-9)24(27)28/h1-7H,8H2,(H,20,25)(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPJXRCYJRHQMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[(4-fluorophenyl)acetyl]amino}-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4584023.png)

![1-[(3-methylbutyl)thio]-4-(2-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4584038.png)

![2-[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B4584050.png)
![2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-methoxy-3-[(2-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B4584054.png)

![methyl 4-[(3-methyl-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]benzoate](/img/structure/B4584062.png)
![(2-chloro-6-fluorobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B4584069.png)




